ChEMBL-Registered Bioactivity Profile Count vs. 6-Morpholino Analog Indicates Broader Target Engagement
The compound CHEMBL1589324 has accumulated 15 potency data points across 11 distinct protein targets in the ChEMBL database, encompassing enzymes, epigenetic regulators, and unclassified proteins [1]. In contrast, its closest analog in the same database, 6-morpholin-4-yl-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one (CAS 422288-48-0 analogue), has no registered bioactivity data [2]. This differential data footprint means that the target compound's selectivity and potency profile can be assessed against reference compounds, which is not possible with the morpholine-substituted analog.
| Evidence Dimension | Number of bioactivity assays registered |
|---|---|
| Target Compound Data | 15 potency determinations (IC50, CC50) across 11 targets |
| Comparator Or Baseline | 6-morpholino-quinazoline-2-thione analog: 0 bioactivity data points |
| Quantified Difference | 15 vs. 0 registered data points |
| Conditions | ChEMBL database (EBI) as of 2026-05-09; binding and functional assays |
Why This Matters
A richer bioactivity data landscape enables researchers to benchmark compound performance, anticipate off-target liabilities, and meet grant or publication requirements for well-characterized chemical probes.
- [1] ChEMBL. Compound Report Card for CHEMBL1589324. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1589324/ (accessed 2026-05-09). Bioactivity Summary: Total 15 Potency IC50 CC50 Assay; Target Summary: Total 11 Enzyme Epigenetic regulator. View Source
- [2] PubChem. Compound Summary for 6-morpholin-4-yl-3-[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]-2-sulfanylidene-1H-quinazolin-4-one. CID search performed 2026-05-09. No bioassay data listed. View Source
